molecular formula C20H18N2O3 B2405213 (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide CAS No. 725709-91-1

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B2405213
CAS RN: 725709-91-1
M. Wt: 334.375
InChI Key: QAMDMVMVUMNVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, also known as ABT-639, is a novel and selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, pain, and hypertension.

Mechanism of Action

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which play a crucial role in the regulation of neuronal excitability. By blocking these channels, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and analgesic effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to reduce the frequency and severity of seizures. It has also been shown to reduce pain in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is highly selective for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. However, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has some limitations as well. It is a complex molecule to synthesize, which makes it difficult to obtain in large quantities. Additionally, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has a relatively short half-life, which makes it challenging to study its long-term effects.

Future Directions

There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to study its effects in human clinical trials. Another direction is to investigate its potential use in the treatment of other diseases, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide and its potential side effects.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a novel and selective T-type calcium channel blocker that has shown promise for its potential therapeutic applications in various diseases. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which reduces neuronal excitability and underlies its anticonvulsant and analgesic effects. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, including its potential use in human clinical trials and the investigation of its effects in other diseases.

Synthesis Methods

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide was first synthesized by Abbott Laboratories using a convergent approach. The synthesis involves the coupling of a substituted benzodioxane with a substituted phenylacetonitrile via a Heck reaction. The final product is obtained by the reaction of the intermediate with an enamide. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential use in the treatment of hypertension.

properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-14(16-5-3-2-4-6-16)22-20(23)17(13-21)11-15-7-8-18-19(12-15)25-10-9-24-18/h2-8,11-12,14H,9-10H2,1H3,(H,22,23)/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMDMVMVUMNVMI-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.